molecular formula C12H13NO B12008689 2-Propenamide, 3-phenyl-N-2-propenyl-, (E)- CAS No. 77302-27-3

2-Propenamide, 3-phenyl-N-2-propenyl-, (E)-

Cat. No.: B12008689
CAS No.: 77302-27-3
M. Wt: 187.24 g/mol
InChI Key: KWZIWIMLISNPLJ-CMDGGOBGSA-N
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Description

(2E)-N-Allyl-3-phenyl-2-propenamide is an organic compound with the molecular formula C12H13NO It is characterized by the presence of an allyl group attached to the nitrogen atom and a phenyl group attached to the propenamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-Allyl-3-phenyl-2-propenamide typically involves the condensation of an allylamine with cinnamaldehyde under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the amide bond. The reaction mixture is then heated to promote the condensation reaction, resulting in the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of (2E)-N-Allyl-3-phenyl-2-propenamide may involve more efficient and scalable methods. One such method could include the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of catalysts to enhance the reaction rate and selectivity can be employed to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-Allyl-3-phenyl-2-propenamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The allyl and phenyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines.

Scientific Research Applications

(2E)-N-Allyl-3-phenyl-2-propenamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: It can be used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2E)-N-Allyl-3-phenyl-2-propenamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    (2E)-N-Allyl-3-phenyl-2-propenamide: Characterized by the presence of an allyl group and a phenyl group.

    (2E)-N-Allyl-3-phenyl-2-propenoic acid: Similar structure but with a carboxylic acid group instead of an amide.

    (2E)-N-Allyl-3-phenyl-2-propenol: Contains an alcohol group instead of an amide.

Uniqueness

(2E)-N-Allyl-3-phenyl-2-propenamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for various applications, particularly in the synthesis of complex organic molecules and the study of biochemical interactions.

Properties

CAS No.

77302-27-3

Molecular Formula

C12H13NO

Molecular Weight

187.24 g/mol

IUPAC Name

(E)-3-phenyl-N-prop-2-enylprop-2-enamide

InChI

InChI=1S/C12H13NO/c1-2-10-13-12(14)9-8-11-6-4-3-5-7-11/h2-9H,1,10H2,(H,13,14)/b9-8+

InChI Key

KWZIWIMLISNPLJ-CMDGGOBGSA-N

Isomeric SMILES

C=CCNC(=O)/C=C/C1=CC=CC=C1

Canonical SMILES

C=CCNC(=O)C=CC1=CC=CC=C1

Origin of Product

United States

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